4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid (CAS 2131052-56-5, MF C₂₁H₁₆N₂O₅, MW 376.4 g/mol) is a 4-aryl-substituted pyridine-2,6-dicarboxylic acid derivative belonging to the dipicolinic acid (DPA) chemotype. The compound incorporates a phenylacetamido moiety at the meta-position of the 4-phenyl ring, distinguishing it from simpler 4-phenyl or 4-(3-aminophenyl) analogs.

Molecular Formula C21H16N2O5
Molecular Weight 376.4 g/mol
Cat. No. B13050498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid
Molecular FormulaC21H16N2O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CC(=NC(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C21H16N2O5/c24-19(9-13-5-2-1-3-6-13)22-16-8-4-7-14(10-16)15-11-17(20(25)26)23-18(12-15)21(27)28/h1-8,10-12H,9H2,(H,22,24)(H,25,26)(H,27,28)
InChIKeyRVUVONBZPBMODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic Acid: Procurement-Grade Scaffold Identity & Core Classification


4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid (CAS 2131052-56-5, MF C₂₁H₁₆N₂O₅, MW 376.4 g/mol) is a 4-aryl-substituted pyridine-2,6-dicarboxylic acid derivative belonging to the dipicolinic acid (DPA) chemotype. The compound incorporates a phenylacetamido moiety at the meta-position of the 4-phenyl ring, distinguishing it from simpler 4-phenyl or 4-(3-aminophenyl) analogs. This scaffold class is recognized in the patent literature as a versatile building block for pharmaceutical compositions targeting proliferative diseases [1] and as a ligand framework for metalloenzyme inhibition [2]. Its structural architecture combines a metal-chelating pyridine-2,6-dicarboxylate core with an extended aromatic amide side chain, offering a distinct chemical space for medicinal chemistry and chemical biology applications. The compound is commercially available at ≥95% purity (HPLC) through specialty chemical suppliers .

Why 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic Acid Cannot Be Replaced by Simpler Dipicolinic Acid Analogs


Generic substitution within the 4-aryl-pyridine-2,6-dicarboxylic acid series is not chemically or functionally valid. Structure-activity relationship (SAR) studies in the MBL inhibitor class demonstrate that modifications at the 4-position of the DPA scaffold profoundly alter both inhibitory potency and mechanism of action. Unsubstituted dipicolinic acid (DPA, IC₅₀ = 520 nM against NDM-1) acts primarily as a metal-stripping agent, whereas 4-(3-aminophenyl)-DPA (3AP-DPA) forms a stable ternary enzyme–Zn(II)–inhibitor complex with a fundamentally different inhibition mode [1]. The target compound introduces a 2-phenylacetamido substituent—a bulkier, more lipophilic, hydrogen-bond-capable amide side chain—at the meta-phenyl position. This structural modification is expected to significantly alter binding affinity, target selectivity, and pharmacokinetic properties relative to both DPA and 3AP-DPA, making direct interchange scientifically unsound without empirical validation [2].

Quantitative Differentiation Evidence for 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic Acid Relative to Closest Analogs


Structural Differentiation from 4-(3-Aminophenyl)-DPA: Phenylacetamido vs. Free Amine at the Meta-Phenyl Position

The target compound bears a 2-phenylacetamido group (Ph-CH₂-CO-NH-Ph-) at the meta position of the 4-phenyl ring, whereas the closest characterized analog, 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid (3AP-DPA), carries a free primary amine (-NH₂) at the same position. This structural difference increases the molecular weight from 258.23 Da (3AP-DPA, C₁₃H₁₀N₂O₄) to 376.4 Da (target compound, C₂₁H₁₆N₂O₅) and introduces an additional planar aromatic ring, a methylene linker, and a secondary amide capable of both hydrogen-bond donation and acceptance . In the DPA-derived MBL inhibitor SAR, 4-position substituents directly control inhibitor binding mode: DPA itself strips catalytic zinc ions, while 3AP-DPA forms a ternary complex; the phenylacetamido extension is predicted to further modulate both binding affinity and physicochemical properties including LogP, aqueous solubility, and plasma protein binding [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Class-Level MBL Inhibitory Potential: DPA Scaffold with 4-Aryl Substitution Confers Nanomolar NDM-1 Activity

Within the dipicolinic acid chemotype, progressive substitution at the pyridine 4-position has been shown to improve NDM-1 inhibitory potency by approximately 6.5-fold, from IC₅₀ = 520 nM for unsubstituted DPA to IC₅₀ = 80 nM for the optimized inhibitor 36 (a 4-aryl-substituted DPA derivative bearing a carboxylated biphenyl ether extension) [1]. The 3AP-DPA analog (4-(3-aminophenyl)-DPA) has been independently characterized as an MBL inhibitor that forms a ternary enzyme–Zn(II)–inhibitor complex rather than stripping metal ions, and it inhibited VIM-2 with an IC₅₀ of 210 nM and IMP-1 with an IC₅₀ of 240 nM [2]. These data establish that 4-aryl substitution on the DPA core is a validated strategy for achieving nanomolar MBL inhibition. The target compound, possessing a phenylacetamido-bearing aryl group at the 4-position, occupies an underexplored region of this SAR landscape and represents a logical next-step candidate for MBL inhibitor optimization.

Antimicrobial Resistance Metallo-β-lactamase Inhibition Fragment-Based Drug Discovery

Synthetic Accessibility Advantage: One-Pot Synthesis Platform Compatible with 4-Aryl-DPA Derivatives

The OIST-developed one-pot synthesis methodology for 4-substituted pyridine-2,6-dicarboxylic acid derivatives uses pyruvates and aldehydes as starting materials under pyrrolidine-acetic acid catalysis at ambient temperature, followed by ammonium acetate treatment, achieving isolated yields of 35–71% across 14 structurally diverse 4-aryl and 4-alkyl derivatives [1]. This method demonstrated superior yields compared to the previous two-pot protocol; for example, the 4-(p-nitrophenyl) derivative (1a) was obtained in 68% yield via one-pot synthesis versus a calculated 56% overall yield from the two-pot route [2]. The methodology is compatible with aryl aldehydes bearing electron-withdrawing (NO₂, Cl, Br, F, CF₃, CN) and electron-donating substituents, as well as heteroaryl and α-branched alkyl aldehydes. The target compound's 3-(2-phenylacetamido)benzaldehyde precursor falls within the demonstrated substrate scope, suggesting that gram-scale procurement with acceptable purity (≥95%) is technically feasible and potentially cost-competitive relative to custom total synthesis of less accessible analogs.

Synthetic Chemistry Process Chemistry Chemical Procurement

Differentiation from 4-Phenyl-DPA and 4-(3-Acetamidophenyl)-DPA: Impact of Amide Side-Chain Length and Aromaticity

The target compound is one of three closely related 4-(3-substituted-phenyl)-DPA analogs that differ only in the acyl group attached to the 3-amino position of the phenyl ring: 4-(3-aminophenyl)-DPA (free NH₂, CAS 2131052-54-3), 4-(3-acetamidophenyl)-DPA (acetyl, CH₃CO-, CAS 2131052-48-5), and the target compound 4-(3-(2-phenylacetamido)phenyl)-DPA (phenylacetyl, Ph-CH₂-CO-, CAS 2131052-56-5) . This systematic progression from hydrogen (H) to methyl (CH₃) to benzyl (Ph-CH₂) at the acyl position modulates steric bulk, lipophilicity, and π-stacking capacity in a graded manner. In protease inhibitor drug design, phenylacetamido groups have been shown to engage in critical hydrophobic and π-π interactions within enzyme active sites, as demonstrated by thrombin and factor Xa inhibitors bearing aminopyridyl-substituted phenyl acetamide motifs [1]. The target compound's phenylacetyl extension may therefore confer enhanced binding complementarity to aromatic-rich protein pockets compared to the acetyl analog.

Ligand Design Metal Chelation Medicinal Chemistry

Prioritized Application Scenarios for 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic Acid Based on Differentiated Evidence


Metallo-β-Lactamase (NDM-1, VIM-2, IMP-1) Inhibitor Lead Optimization and SAR Expansion

The target compound is structurally positioned for MBL inhibitor programs seeking to expand SAR beyond the well-characterized 3AP-DPA and DPA scaffolds. With DPA exhibiting an IC₅₀ of 520 nM against NDM-1 (metal-stripping mechanism) and optimized 4-aryl-DPA derivatives reaching IC₅₀ values of 80 nM (ternary complex mechanism), the phenylacetamido-substituted analog occupies an underexplored region of the 4-position SAR landscape [1]. Procurement of this compound enables direct biochemical profiling (IC₅₀ determination, mechanism-of-inhibition studies via native MS or EPR) against clinically relevant MBL isoforms, with the goal of identifying whether the phenylacetamido extension further improves potency or alters inhibition modality relative to the amino and acetamido congeners [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion with 4-Aryl-DPA Scaffolds

DPA was identified as an initial fragment hit in an FBDD campaign against NDM-1, with subsequent library synthesis yielding inhibitor 36 (IC₅₀ = 80 nM) [1]. The target compound serves as a pre-synthesized fragment-growth intermediate, advancing directly from the 3AP-DPA core through acylation with phenylacetyl chloride. Incorporating this compound into screening libraries allows FBDD teams to bypass the synthesis and purification of this specific derivative, accelerating hit-to-lead timelines. The one-pot synthetic methodology validated for 4-aryl-DPA derivatives further supports the feasibility of scaling up any identified hits from this chemotype [2].

Metal-Chelating Ligand Development for Bioinorganic and Coordination Chemistry

Pyridine-2,6-dicarboxylic acids are established tridentate ligands (N, O, O donor set) for transition metal and lanthanide ions, with applications spanning catalysis, MRI contrast agents, and fluorescence probes [1]. The target compound extends this ligand family by incorporating a distal phenylacetamido group that can participate in secondary coordination-sphere interactions, hydrogen bonding, or further derivatization (e.g., metal-catalyzed C–H activation at the phenylacetyl ring). This differentiates it from simpler 4-phenyl-DPA or 4-alkyl-DPA ligands, which lack functional handles for post-complexation modification or biomolecular conjugation [2].

Proliferative Disease Drug Discovery Building Block

The Okinawa Institute of Science and Technology patent (US 2017/0217889 A1) explicitly claims 4-substituted pyridine-2,6-dicarboxylic acid derivatives as intermediates for pharmaceutical compositions targeting proliferative diseases [1]. While no specific biological data for the target compound in oncology models was identified, the patent's broad claim scope and the demonstrated synthetic accessibility of 4-aryl-DPA derivatives position this compound as a legitimate building block for medicinal chemistry teams pursuing kinase inhibitors, epigenetic modulators, or other anti-proliferative targets that benefit from the DPA metal-chelating or hydrogen-bonding pharmacophore.

Quote Request

Request a Quote for 4-(3-(2-Phenylacetamido)phenyl)pyridine-2,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.